1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione
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Overview
Description
1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 1 and 3 positions using methyl iodide in the presence of a base such as potassium carbonate.
Thioether Formation: The 8-position is functionalized by introducing the (3-methylphenyl)methylsulfanyl group through a nucleophilic substitution reaction. This step often involves the use of a thiol reagent and a suitable leaving group.
Allylation: The 7-position is then allylated using an allyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the thioether group.
Substitution: Nucleophilic substitution reactions can occur at the purine core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. It can also interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar purine structure but different functional groups.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with different methylation patterns.
Theophylline (1,3-Dimethylxanthine): Similar structure but lacks the thioether and allyl groups.
Uniqueness
1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-9-22-14-15(20(3)18(24)21(4)16(14)23)19-17(22)25-11-13-8-6-7-12(2)10-13/h5-8,10H,1,9,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBCNVRWRGSJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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